7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline is a bicyclic compound classified under the quinoxaline family, which is characterized by its unique fused ring structure. Quinoxalines are important in medicinal chemistry due to their diverse biological activities and applications in drug development. This specific compound features a cycloheptane ring fused to a quinoxaline moiety, which enhances its potential reactivity and biological properties.
The compound is derived from the broader class of quinoxalines, which are bicyclic compounds formed by the fusion of a benzene ring with a pyrazine ring. Quinoxalines can be synthesized through various methods, including cyclization reactions involving o-phenylenediamines and α-dicarbonyl compounds. The structural classification of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline places it within the category of heterocyclic compounds, specifically as a saturated derivative due to the presence of additional hydrogen atoms in the cycloheptane portion.
The synthesis of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline can be achieved through several methods:
The synthesis typically involves the following steps:
The molecular structure of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline consists of:
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline can participate in various chemical reactions typical for quinoxaline derivatives:
Specific reaction conditions (e.g., temperature, solvent) greatly influence these transformations. For instance:
The mechanism of action for 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline primarily revolves around its interactions with biological targets:
Research indicates that quinoxaline derivatives often exhibit activity against various biological targets such as:
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline has potential applications in:
Quinoxaline derivatives constitute a pivotal class of nitrogen-containing heterocyclic compounds characterized by a benzene ring fused to a pyrazine ring. This scaffold demonstrates remarkable versatility in pharmacological applications due to its capacity for diverse electronic interactions and molecular recognition. Contemporary studies emphasize quinoxaline’s role as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors, antimicrobial agents, and receptor modulators. The planar configuration of the quinoxaline nucleus facilitates π-stacking interactions with biological targets, while its nitrogen atoms serve as hydrogen-bond acceptors, enabling high-affinity binding. Recent advances have expanded into materials science, where quinoxaline derivatives function as organic semiconductors and luminescent probes, highlighting their cross-disciplinary significance [1] [7].
Polycyclic quinoxaline systems—such as 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxaline—incorporate aliphatic or carbocyclic rings fused to the core heterocycle, conferring three-dimensional complexity and conformational flexibility. The cyclohepta[b]quinoxaline framework features a seven-membered aliphatic ring annulated at the b-face of quinoxaline, disrupting planarity and introducing steric constraints that profoundly influence bioactivity. This structural perturbation enhances selectivity for biological targets like G-protein-coupled receptors (e.g., histamine H₃), where traditional planar scaffolds exhibit off-target interactions. X-ray crystallographic studies confirm that such polycyclic systems adopt distinct conformations (e.g., boat-chair), enabling precise spatial positioning of pharmacophores. The reduced saturation in the aliphatic ring further modulates electronic properties, enhancing metabolic stability compared to fully aromatic analogs [1] [3] [7].
Table 1: Nomenclature and Identifiers for 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline
Systematic Name | CAS Number | Molecular Formula | Alternative Names |
---|---|---|---|
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline | 7092-77-5 | C₁₃H₁₄N₂ | 6H-Cyclohepta[b]quinoxaline, 7,8,9,10-tetrahydro- |
7,8,9,10-Tetrahydro-6H-6,10-propano-cyclohepta[b]quinoxaline | 39172-55-9 | C₁₆H₁₈N₂ | Bridged derivative with propano linker |
Table 2: Structural and Physicochemical Properties
Property | Value | Method/Description |
---|---|---|
Molecular Weight | 198.26 g/mol | Calculated from C₁₃H₁₄N₂ |
SMILES | C1CCc2c(CC1)nc1c(n2)cccc1 | Canonical linear notation (Appchemical) |
C₁₂=NC(CCCCC₃)=C₃N=C₁C=CC=C₂ | Isomeric notation (Sigma-Aldrich) | |
InChI | 1S/C13H14N2/c1-2-6-10-11(7-3-1)15-13-9-5-4-8-12(13)14-10/h4-5,8-9H,1-3,6-7H2 | Standard representation |
Conformation | Boat-chair | X-ray crystallography of analog [3] |
Ring System | Quinoxaline fused to 7-membered aliphatic ring | Polycyclic scaffold with tetrahedral carbons |
Illustration: Core Structure and Conformation
N / \\ C C / \\ C C / \\ C N \\ / C - - - C \\ / C - C
Boat-chair conformation of the 7-membered ring, confirmed via X-ray analysis [3]
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3